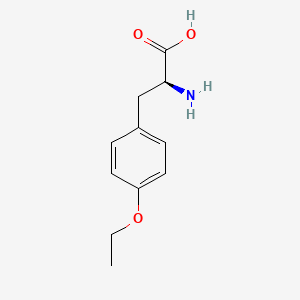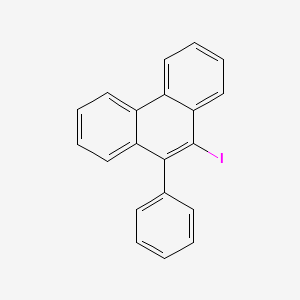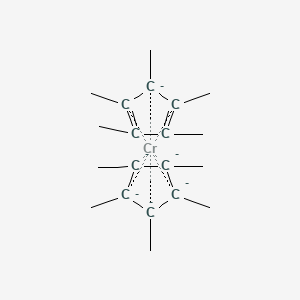
L-Prolinhydrochlorid
Übersicht
Beschreibung
L-Proline hydrochloride is the hydrochloride salt form of L-Proline, a naturally occurring amino acid. L-Proline is unique due to its cyclic structure, which plays a crucial role in protein folding and stability. This compound is widely used in various fields, including organic synthesis, pharmaceuticals, and biochemical research.
Wissenschaftliche Forschungsanwendungen
L-Proline hydrochloride has numerous applications in scientific research:
Wirkmechanismus
Target of Action
L-Proline hydrochloride primarily targets the joints, tendons, and heart muscles in the body . It is an essential component of collagen, which is a crucial protein for the proper functioning of joints and tendons . Additionally, L-Proline hydrochloride helps maintain and strengthen heart muscles .
Mode of Action
L-Proline hydrochloride interacts with its targets through a process known as glycogenesis . This process involves the oxidation of L-Proline hydrochloride by an enzyme called L-Proline oxidase in the kidney . The compound is ring-opened and oxidized to form L-Glutamic acid . Subsequently, L-Ornithine and L-Glutamic acid are converted to L-Proline via L-Glutamic acid-gamma .
Biochemical Pathways
L-Proline hydrochloride affects the proline metabolism pathway . This pathway involves the synthesis of proline from glutamic acid and other amino acids . Proline metabolism plays a crucial role in plant development and defense against stress . It also influences tissue-specific regulation and subcellular compartmentation .
Pharmacokinetics
The pharmacokinetics of L-Proline hydrochloride involve its absorption, distribution, metabolism, and excretion (ADME). The normal proline plasma level is in the range of 266 ± 35 μmol/L . Proline is formed from and metabolised to glutamate . Normal serum proline levels vary by age .
Result of Action
The action of L-Proline hydrochloride results in the proper functioning of joints and tendons and the strengthening of heart muscles . It also plays a significant role in the production of collagen, which is essential for skin, joint, and bone health . Furthermore, it helps repair skin damage and maintain its structure .
Action Environment
The action, efficacy, and stability of L-Proline hydrochloride can be influenced by environmental factors. For instance, in high salt environments, proline can stimulate growth and respiration in bacteria in the presence of low water activities . Additionally, the amidation process of L-Proline is prone to racemization as observed for the acyl chloride derivative . Therefore, a racemization-free and minimum-reagent method is needed .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: L-Proline hydrochloride can be synthesized through several methods. One common method involves the reaction of L-Proline with hydrochloric acid in an aqueous solution, followed by crystallization to obtain the hydrochloride salt. Another method includes the conversion of L-Proline to its methyl ester hydrochloride, which is then treated with hydrochloric acid to yield L-Proline hydrochloride .
Industrial Production Methods: Industrial production of L-Proline hydrochloride typically involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, often involving the use of advanced crystallization techniques to ensure the quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: L-Proline hydrochloride undergoes various chemical reactions, including:
Oxidation: L-Proline can be oxidized to form L-Glutamic acid.
Reduction: It can be reduced to form proline derivatives.
Substitution: L-Proline hydrochloride can participate in substitution reactions to form various derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Reagents like acyl chlorides and anhydrides are commonly employed
Major Products:
Oxidation: L-Glutamic acid.
Reduction: Proline derivatives.
Substitution: Various proline-based compounds
Vergleich Mit ähnlichen Verbindungen
L-Azetidine-2-carboxylic acid: A toxic non-proteinogenic amino acid.
Trans-4-hydroxy-L-proline: A major component of mammalian collagen.
Cis-4-hydroxy-L-proline: Another hydroxyproline derivative used in pharmaceutical synthesis.
Uniqueness: L-Proline hydrochloride is unique due to its cyclic structure, which imparts special properties in protein folding and stability. Unlike other amino acids, L-Proline can induce kinks in peptide chains, making it essential for the formation of collagen and other structural proteins .
Eigenschaften
IUPAC Name |
(2S)-pyrrolidine-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2.ClH/c7-5(8)4-2-1-3-6-4;/h4,6H,1-3H2,(H,7,8);1H/t4-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAGFTQCWTTYZKO-WCCKRBBISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70228375 | |
| Record name | Proline hydrochloride, L- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70228375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7776-34-3 | |
| Record name | L-Proline, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7776-34-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Proline hydrochloride, L- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007776343 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Proline hydrochloride, L- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70228375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-proline hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.999 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PROLINE HYDROCHLORIDE, L- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BWT036T5RY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the advantages of the novel synthesis method for (2S,4S)-4-thiophenyl-L-proline hydrochloride described in the research?
A1: The research highlights several advantages of the new synthesis method for (2S,4S)-4-thiophenyl-L-proline hydrochloride []:
Q2: How does the synthesis of Zofenopril utilize L-proline derivatives?
A2: The synthesis of Zofenopril, an antihypertensive drug, utilizes a specific L-proline derivative, (cis form)-4-thiophenyl-L-proline hydrochloride []. This derivative is synthesized from N-acetyl-L-oxyproline through a series of reactions including esterification, sulfonation, thiophenyl substitution, hydrolysis, and deacetylation. This derivative then reacts with (S)-3-(benzoyl sulfhydryl group)-2-methyl propionyl chloride to form Zofenopril.
Q3: Can you provide an example of a structurally characterized derivative of L-proline?
A3: One example of a structurally characterized L-proline derivative is trans-3-hydroxy-N-methyl-L-proline hydrochloride []. This compound was isolated from the plant Tamarix ramosissima and characterized using X-ray crystallography. The analysis confirmed its molecular formula as C6H12NO3+.Cl- and revealed that the carboxylate group occupies a position trans to the hydroxyl substituent.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![6-[(3-Methoxyphenyl)methyl]pyridazin-3-amine](/img/structure/B1589528.png)







